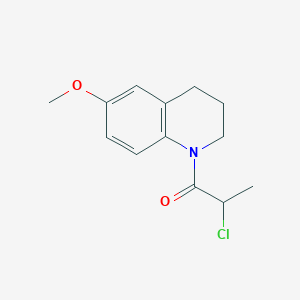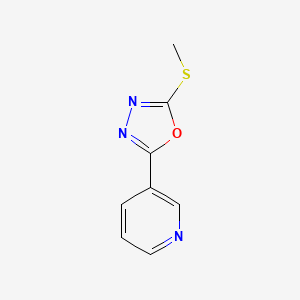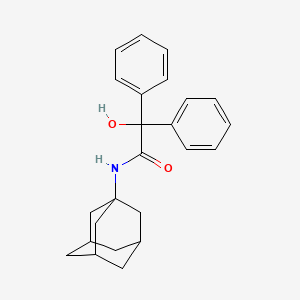![molecular formula C15H25N3O3 B7541043 Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)
Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate, also known as EPMC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMC belongs to the class of piperidine compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of histone deacetylase. Histone deacetylase inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, this compound has been shown to have antiviral activity against several viruses, including influenza A, herpes simplex virus, and human immunodeficiency virus. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate has several advantages for lab experiments, including its high purity and stability. However, the complex synthesis process and high cost of production may limit its use in certain experiments. In addition, the potential toxicity of this compound and its metabolites must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. The development of more efficient and cost-effective synthesis methods for this compound may also facilitate its use in scientific research. In addition, the potential toxicity of this compound and its metabolites must be carefully evaluated in animal models and clinical trials before its use as a therapeutic agent.
Synthesemethoden
Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate is synthesized by a multistep process that involves the reaction of piperidine with ethyl cyanoacetate and methylamine. The resulting intermediate product is then reacted with acetic anhydride and sodium acetate to obtain the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has been identified as a potent inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Histone deacetylase inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-3-21-15(20)13-6-4-10-18(12-13)11-7-14(19)17(2)9-5-8-16/h13H,3-7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCCHSHIBKTYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)


![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)
![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)